

Application Notes and Protocols for the Analysis of N-Nitrosodiethanolamine (NDELA)

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Compound of Interest

Compound Name: **N-Nitrosodiethanolamine**

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These application notes provide detailed protocols and comparative data on various sample preparation techniques for the quantitative analysis of **N-Nitrosodiethanolamine (NDELA)**, a potential human carcinogen that can be found as a contaminant in pharmaceuticals, cosmetics, and other consumer products.^{[1][2]} The selection of an appropriate sample preparation method is critical for accurate and sensitive detection of NDELA, which is often present at trace levels in complex matrices.^[3]

Introduction to NDELA and Analytical Challenges

N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine that can form from precursor amines such as diethanolamine (DEA) and triethanolamine (TEA) in the presence of nitrosating agents.^[2] Its analysis is often complicated by the sample matrix, necessitating effective cleanup procedures to remove interfering substances.^[4] Furthermore, the potential for artifactual formation of N-nitrosamines during sample preparation requires the addition of inhibitors like ammonium sulfamate.^{[3][4]} Analytical methods for NDELA often involve derivatization to improve its chromatographic properties and detection sensitivity, particularly for gas chromatography (GC) techniques.^{[3][4]}

Comparative Data of Sample Preparation Techniques

The following table summarizes the performance of various sample preparation techniques for NDELA analysis, providing key quantitative data for easy comparison.

Technique	Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Reversed-Phase DLLME	Cosmetics (lipophilic)	LC-UV/Vis	1.1 ng/mL	3.6 ng/mL	87 - 117	[5]
Liquid-Liquid Extraction (RP- DLLME)	creams, hydrophilic shower gel					
Mixed-Mode Solid Phase Extraction (SPE)	Cosmetic ingredients and products	UPLC-MS/MS	10 µg/kg	20 µg/kg	90.8 - 115.8	[6][7]
Liquid-Liquid Extraction (LLE) with C18 Cleanup	Cosmetics	LC-MS-MS	22.8 µg/kg	-	48.3 - 112.7	[8]
Direct Injection	Ethanolamines	LC-MS-MS	-	10 ppb	97 - 107	[9][10]
Ion-Exchange Chromatography	Dinoseb formulation	LC/TEA	0.5 ppm	-	92.2 - 105.2	[11]
Ion-Exchange Chromatography	Dinoseb formulation	GC/MS	0.15 ppm	-	92.2 - 105.2	[11]

Solid						
Phase						
Extraction	Baby	LC/MS	-	5 - 10 ng/g	-	[12] [13]
(SPE) -	Shampoo					
Oasis HLB						

Experimental Protocols

Reversed-Phase Dispersive Liquid-Liquid Microextraction (RP-DLLME) for Cosmetics

This method is suitable for the extraction of the highly polar NDELA from both lipophilic and hydrophilic cosmetic matrices.[\[5\]](#)

Protocol:

- Sample Preparation:
 - Weigh 0.1 g of the cosmetic sample (cream or gel) into a 7.5 mL glass centrifuge tube.
 - Add 5 mL of toluene and dissolve/disperse the sample using ultrasonication or vortex agitation.
 - Add approximately 0.1–0.2 g of anhydrous sodium sulfate to remove residual water.
 - Centrifuge at 6000 rpm for 5 minutes.
 - Transfer the entire supernatant (5 mL) to a clean 7.5 mL glass centrifuge tube.[\[1\]](#)
- RP-DLLME Procedure:
 - Prepare a mixture of 750 μ L of acetone (disperser solvent) and 125 μ L of water (extraction solvent).
 - Rapidly inject this mixture into the 5 mL of toluene sample solution.
 - A cloudy solution will form. Centrifuge at 6000 rpm for 5 minutes to separate the phases.

- The fine sedimented aqueous phase (approximately 100 μ L) is collected using a microsyringe.[5]
- Analysis:
 - The collected aqueous phase is then analyzed by LC-UV/Vis.
 - Post-column photolysis is used to convert NDELA to nitrite, which is then derivatized with Griess Reagent to form a colored azo-dye for spectrophotometric detection at 540 nm.[5]



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Workflow for RP-DLLME of NDELA in Cosmetics.

Mixed-Mode Solid Phase Extraction (SPE) for Cosmetic Products

This UPLC-MS/MS method is highly sensitive and specific for the detection of NDELA in a variety of cosmetic raw materials and finished products.[6][7]

Protocol:

- Sample Pre-cleanup (Matrix Dependent):
 - Aqueous samples: Dilute with water.
 - Emulsions, oils, and solid materials: Dissolve in dichloromethane and extract with water. [12]
- Mixed-Mode SPE:
 - Use a mixed-mode SPE cartridge (e.g., Bond Elut AccuCAT).

- Condition the cartridge with methanol and then water.
- Load the pre-cleaned sample extract onto the cartridge.
- Wash the cartridge with an appropriate solvent (e.g., 30% aqueous methanol) to remove interferences.
- Elute NDELA with a suitable solvent (e.g., methanol).
- Final Extract Preparation:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase (e.g., 1mM ammonium acetate with 0.1% acetic acid and methanol).[6][7]
- Analysis:
 - Analyze by UPLC-MS/MS using a porous graphitic carbon (PGC) column.
 - Detection is performed in multiple reaction monitoring (MRM) mode.[6][7]

Direct Injection for Ethanolamines

For simpler matrices like ethanolamines, a direct analysis approach can be employed, minimizing sample preparation steps.[9][10]

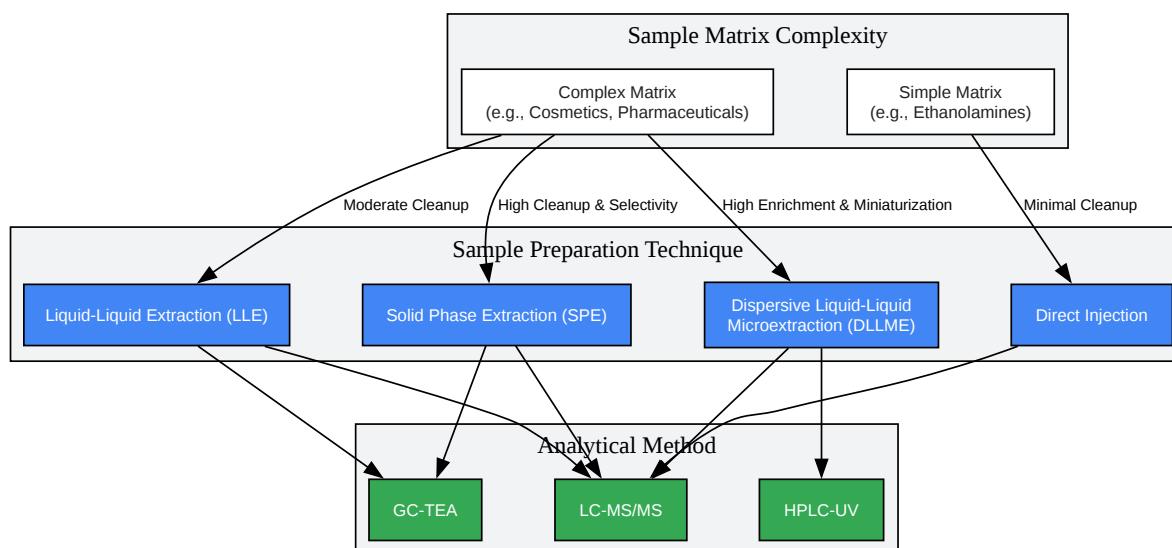
Protocol:

- Sample Preparation:
 - Accurately weigh about 2 g of the ethanolamine sample (MEA, DEA, or TEA) into a 10 mL volumetric flask.
 - Dilute to the mark with water.
 - Vortex mix for 1 minute.
 - Filter the solution through a 0.45 μ m syringe filter.[9]

- Analysis:
 - Directly inject the filtered sample into the LC-MS/MS system.
 - A cation exchange column can be used to avoid ion suppression from the matrix.[9][10]
 - Quantification is performed using MRM mode.[9]

Logical Relationships of Sample Preparation Techniques

The choice of a sample preparation technique is dictated by the complexity of the sample matrix and the required sensitivity of the analytical method.



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Selection of NDELA Sample Preparation Technique.

Derivatization for GC Analysis

For GC-based analysis, derivatization of NDELA is often necessary to improve its volatility and thermal stability.[3][4] Silylation is a common derivatization technique where active hydrogens in the NDELA molecule are replaced with a trimethylsilyl (TMS) group.[14][15]

General Silylation Protocol:

- After extraction and cleanup, the sample extract is evaporated to dryness.
- A silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the dry residue.
- The reaction mixture is heated to facilitate the derivatization.
- The resulting TMS-derivatized NDELA is then analyzed by GC, often with a selective detector like a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS).[4][11]

Conclusion

The selection of an appropriate sample preparation technique is paramount for the reliable analysis of NDELA. For complex matrices such as cosmetics, techniques like SPE and DLLME offer effective cleanup and preconcentration. For simpler matrices, direct injection can be a rapid and efficient approach. The choice of the final analytical instrument (LC-MS/MS, GC-TEA, etc.) will also influence the sample preparation strategy, particularly the need for derivatization. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust methods for NDELA analysis in various sample types.

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